3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-7-11(10(13)14,15-12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIIMJUVHYYICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-phenyl-2-oxazoline with carbon dioxide under high pressure and temperature to form the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxazole ring undergoes hydrolysis under acidic or basic conditions. In alkaline environments (e.g., LiOH/THF/MeOH/H₂O), the ring opens to form intermediates that further react:
Mechanism : Base-mediated hydrolysis proceeds through nucleophilic attack on the oxazole's electrophilic carbon, followed by ring opening and decarboxylation. Acidic conditions protonate the nitrogen, destabilizing the ring and leading to cleavage .
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
Example :
Ester derivatives are precursors for further functionalization in drug discovery .
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂, generating 3-methyl-5-phenyl-4H-1,2-oxazole:
| Conditions | Catalyst | Products | Yield | Reference |
|---|---|---|---|---|
| 150–200°C, vacuum | None | 3-Methyl-5-phenyl-4H-1,2-oxazole | 85% | |
| Cu/quinoline, 180°C | Copper | Same as above | 90% |
Mechanism : The reaction proceeds via a six-membered transition state, with the carboxylic acid group facilitating proton transfer and CO₂ release.
Electrophilic Aromatic Substitution
The phenyl group undergoes substitutions, primarily at the meta and para positions:
| Reaction | Reagents | Conditions | Products | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 3-Methyl-5-(3-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid | |
| Sulfonation | H₂SO₄/SO₃ | 50°C, 6h | Sulfonic acid derivatives |
Steric hindrance from the oxazole ring directs electrophiles to the less hindered positions.
Ring-Opening and Rearrangement
Strong nucleophiles (e.g., Grignard reagents) induce ring opening:
Mechanism : Nucleophilic attack at the oxazole's C-2 position breaks the ring, forming intermediates that rearrange into stable products .
Oxidation and Reduction
The oxazole ring and substituents undergo redox reactions:
Reduction of the oxazole ring increases saturation, altering its conformational dynamics .
Metal-Free Coupling Reactions
The phenyl group participates in cross-couplings under metal-free conditions:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ullmann-type | I₂, K₂CO₃, DMSO, 120°C | Biaryl derivatives | 65% | |
| Photochemical | UV light, eosin Y | C–H arylated products | 55% |
These reactions exploit the aromatic system’s electron-rich nature for bond formation .
Biological Interactions
In medicinal contexts, the compound acts as:
-
Enzyme inhibitor : Binds to bacterial dihydrofolate reductase (Ki = 2.3 μM).
-
Anticancer agent : Induces apoptosis in HeLa cells (IC₅₀ = 8.7 μM) via ROS generation.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid has been investigated for its pharmacological properties, particularly its antimicrobial and anticancer activities.
Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to established antibiotics.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Methyl-5-phenyl-4H-1,2-oxazole | Escherichia coli | 50 | |
| 3-Methyl-5-phenyl-4H-1,2-oxazole | Staphylococcus aureus | 100 | |
| Gentamicin | Escherichia coli | 10 |
Cytotoxicity and Anticancer Potential : The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can inhibit the proliferation of specific cancer types, suggesting its potential as a lead compound in anticancer drug development.
Material Science
In the industrial sector, this compound plays a role in the synthesis of new materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in specialty chemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the synthesis and evaluation of oxazole derivatives highlighted the antibacterial properties of 3-Methyl-5-phenyl derivatives. The results indicated that structural modifications could enhance their therapeutic potential against resistant bacterial strains. The study concluded that further optimization could lead to more effective antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on the cytotoxic effects of oxazole derivatives on human oral squamous cell carcinoma lines, researchers found that certain derivatives exhibited selective cytotoxicity. These findings support the hypothesis that modifications to the oxazole structure can lead to compounds with improved anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole-Carboxylic Acid Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of oxazole-carboxylic acids are heavily influenced by substituent positions and ring saturation. Below is a comparative analysis of key analogs:
Research Findings and Industrial Relevance
Metabolic Stability
Commercial Viability
- Cost and Availability : Aromatic analogs (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) are commercially available at high purity (97%) but command premium pricing (e.g., ¥55,400/g) .
- Scalability : The target compound’s synthesis requires optimization of reaction conditions (e.g., reagent modifications) to match the yields of simpler derivatives .
Biological Activity
3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid (abbreviated as MPOCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MPOCA, including its mechanisms of action, therapeutic applications, and relevant research findings.
MPOCA is classified as an oxazole derivative, characterized by its unique molecular structure which contributes to its biological activity. The chemical formula for MPOCA is , with a molecular weight of approximately 219.23 g/mol.
The biological activity of MPOCA can be attributed to several mechanisms:
- DNA Intercalation : Similar to other oxazole derivatives, MPOCA exhibits the ability to intercalate into DNA. This interaction disrupts normal DNA replication and transcription processes, leading to potential cell death, particularly in cancer cells.
- Enzyme Inhibition : MPOCA has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases like cancer and neurodegenerative disorders .
- Oxidative Stress Induction : Some studies suggest that MPOCA may induce oxidative stress in cells, which can trigger apoptosis in cancerous cells while sparing healthy cells .
Anticancer Properties
MPOCA has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro studies have shown that MPOCA inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with MPOCA exhibited reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
Neuroprotective Effects
Research has indicated that MPOCA may have neuroprotective effects:
- Alzheimer's Disease Models : MPOCA has been studied for its potential in treating Alzheimer's disease. It appears to inhibit β-secretase activity, which is involved in the formation of amyloid plaques associated with Alzheimer’s pathology .
Antimicrobial Activity
MPOCA has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Studies indicate that MPOCA exhibits inhibitory effects against various bacterial strains, suggesting its potential use in developing new antibiotics .
Case Studies
Several case studies highlight the therapeutic potential of MPOCA:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that those treated with MPOCA experienced a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial emphasized the compound's ability to enhance the efficacy of existing treatments .
- Neuroprotection in Animal Models : In a study using transgenic mice models for Alzheimer's disease, treatment with MPOCA resulted in a notable decrease in cognitive decline and amyloid plaque accumulation compared to untreated controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like substituted oxazoles or pyrazoles. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid under controlled conditions (3–5 hours) yields crystalline products, which are purified via recrystallization (DMF/acetic acid mixtures) . Reaction parameters such as catalyst ratios, temperature, and solvent polarity significantly affect yield and purity. Lower yields may result from incomplete cyclization or side reactions, necessitating optimization via thin-layer chromatography (TLC) monitoring.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths and angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.084) . Complementary techniques include:
- NMR : To verify proton environments and substituent positions.
- IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry : For molecular ion ([M+H]⁺) validation. Cross-referencing with literature data (e.g., CAS RN 89205-07-2) ensures consistency .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields or impurities?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
- Temperature Gradients : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Recrystallization : Employ gradient recrystallization with ethanol/water mixtures to remove hydrophobic impurities .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points (e.g., mp 182–183°C vs. 239–242°C for isomers) .
- Analytical Cross-Validation : Compare HPLC retention times and high-resolution mass spectra (HRMS) with authenticated standards.
- Literature Review : Check for isomerization or polymorphic forms documented in crystallographic databases (e.g., CCDC entries) .
Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to study electronic effects on bioactivity .
- Scaffold Hybridization : Fuse with bioactive heterocycles (e.g., triazoles) via click chemistry.
- Computational Modeling : Use DFT calculations to predict binding affinities with target enzymes (e.g., COX-2 inhibition) .
Q. What methodologies validate the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS.
- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products.
- Hygroscopicity Analysis : Use dynamic vapor sorption (DVS) to assess moisture sensitivity .
Q. How can solubility challenges in biological assays be addressed methodologically?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Synthesis : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters) for enhanced membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
